6-(2,3-Dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole-based compounds can be synthesized through various methods. For example, a set of imidazole-based ionic liquids (ILs), 1-(2-hydroxyethyl)-3-methylimidazolium chloride, 1,3-bis-(2-hydroxyethyl)-imidazolium chloride, and 1-butyl-2,3,4,5-tetramethylimidazolium bromide, has been synthesized and their structural and thermal behavior studied .
Molecular Structure Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The structure of imidazole is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Chemical Reactions Analysis
Imidazole-based compounds can undergo various chemical reactions. For instance, a set of imidazole-based ionic liquids (ILs) has been synthesized and their structural and thermal behavior studied .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .
Scientific Research Applications
Synthesis and Biological Activity of Purine Derivatives
Purine derivatives, including those structurally related to the compound , have been synthesized for various biological applications. For instance, the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles yielded derivatives of 7,8-polymethylenehypoxanthines. These compounds served as precursors for further purine derivatives with studied antiviral and antihypertensive activities, demonstrating the potential for diverse therapeutic applications (Nilov et al., 1995).
Glycolurils and Analogues in Science and Technology
Glycolurils, which are structurally related to imidazole derivatives through their cyclic nature and nitrogen-containing rings, have found applications in various scientific and technological fields. These compounds have been recognized for their pharmacological activities, including antibacterial and neurotropic effects, and have been used as building blocks in supramolecular chemistry. This underscores the versatility of nitrogen-containing heterocycles in developing pharmacologically active compounds and materials (Kravchenko et al., 2018).
Innovative Synthesis Approaches for Imidazole Derivatives
Research has also focused on innovative synthesis approaches for imidazole derivatives, highlighting the chemical versatility and potential for creating novel compounds with varied applications. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as important precursors of purine analogs demonstrates the ongoing exploration of synthetic pathways to enhance the accessibility of complex molecules with potential biological activities (Alves et al., 1994).
Antimicrobial and Antituberculosis Agents
The development of imidazole-based compounds as antimicrobial and antituberculosis agents illustrates the therapeutic potential of this class of molecules. Molecular iodine catalyzed synthesis of tetrazolo[1,5-a]-quinoline based imidazoles has led to new classes of compounds evaluated for their antimicrobial and antituberculosis activities, further expanding the scope of purine and imidazole derivatives in medicinal chemistry (Mungra et al., 2012).
Mechanism of Action
The mechanism of action of imidazole-based compounds can vary depending on the specific compound and its intended use. For example, some imidazole derivatives have been designed and synthesized as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases .
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable. The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Properties
IUPAC Name |
6-(2,3-dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-7-8(2)19-10-11(16(3)14(23)17(4)12(10)22)15-13(19)18(7)5-9(21)6-20/h9,20-21H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIGAXWFAHZCGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(CO)O)N(C(=O)N(C3=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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